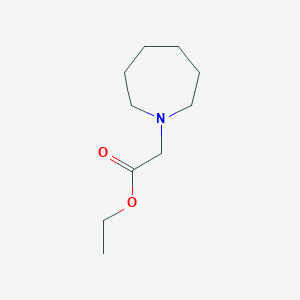
5-Bromo-3-methoxypyridin-2-amine
Übersicht
Beschreibung
5-Bromo-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 g/mol . The IUPAC name for this compound is 5-bromo-3-methoxy-2-pyridinamine .
Synthesis Analysis
The synthesis of 5-Bromo-3-methoxypyridin-2-amine has been described in various scientific papers . For example, one efficient synthesis method involves the use of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . Another method involves the preparation of a Schiff base ligand via condensation .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methoxypyridin-2-amine can be represented by the InChI code 1S/C6H7BrN2O/c1-10-5-2-4 (7)3-9-6 (5)8/h2-3H,1H3, (H2,8,9) . The compound’s structure can also be depicted using the canonical SMILES notation: COC1=C (N=CC (=C1)Br)N .Physical And Chemical Properties Analysis
5-Bromo-3-methoxypyridin-2-amine is a solid at room temperature . It has a computed topological polar surface area of 48.1 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA value, which predicts its lipophilicity, is 1.2 .Wissenschaftliche Forschungsanwendungen
- 5-Bromo-3-methoxypyridin-2-amine is a chemical compound used as a building block in various chemical reactions . It’s often used in the synthesis of more complex molecules in the field of organic chemistry .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. Generally, this compound would be combined with other reactants under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .
- The outcomes of these reactions would also depend on the specific reaction being carried out. In general, the goal is to synthesize a more complex molecule with desired properties .
Chemical Synthesis
- 5-Bromo-3-methoxypyridin-2-amine could potentially be used in the synthesis of pharmaceuticals . For example, it could be used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
- The methods of application would involve using this compound in the synthesis of the drug molecule, which would likely involve various chemical reactions under controlled conditions .
- The outcomes would be the creation of a pharmaceutical drug with potential therapeutic benefits .
- 5-Bromo-3-methoxypyridin-2-amine could potentially be used in Suzuki cross-coupling reactions . This is a type of reaction used in organic chemistry to form carbon-carbon bonds .
- The methods of application would involve using this compound as one of the reactants in a Suzuki cross-coupling reaction .
- The outcomes would be the formation of a new carbon-carbon bond, which could be used to create more complex molecules .
- Derivatives of 5-Bromo-3-methoxypyridin-2-amine could potentially be used in the development of new materials . For example, they could be used in the synthesis of polymers or other materials with desirable properties .
- The methods of application would involve incorporating the derivative into the material during its synthesis .
- The outcomes would be the creation of a new material with potentially improved properties .
Pharmaceuticals
Suzuki Cross-Coupling Reactions
Material Science
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIWMFMHLPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624122 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxypyridin-2-amine | |
CAS RN |
42409-58-5 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















